Estriol 16alpha-(beta-D-glucuronide) sodium salt
Description
Estriol 16α-(β-D-glucuronide) sodium salt (CAS 1852-44-4) is a glucuronide conjugate of estriol, a naturally occurring estrogen. The compound is formed via the enzymatic glucuronidation of estriol at the 16α position, rendering it water-soluble for efficient renal excretion . It serves as a critical metabolite in clinical diagnostics, particularly in pregnancy monitoring, where its urinary levels correlate with fetal-placental health . The sodium salt form enhances stability, making it suitable for analytical applications such as radioimmunoassays (RIA) and photometric methods . Its specificity in antibody-based assays is attributed to the unique glucuronide linkage at the D-ring, minimizing cross-reactivity with other estrogen conjugates (e.g., estriol-3-sulfate or estrone glucuronides) .
Properties
Molecular Formula |
C24H31NaO9 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
InChI Key |
QLWJSTMUACKJLP-NPSQBYGWSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Glucuronidation
The primary biological and industrial method to prepare Estriol 16alpha-(beta-D-glucuronide) sodium salt involves enzymatic glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly isoforms such as UGT1A10.
- Process:
Estriol is conjugated with glucuronic acid derived from UDP-glucuronic acid in the presence of UGT enzymes. This reaction transfers the glucuronic acid moiety specifically to the 16alpha-hydroxyl group of estriol, forming the glucuronide conjugate. - Conditions:
Conducted under controlled pH (physiological range ~7.4), temperature (around 37°C), and in buffered aqueous media to maintain enzyme activity. - Industrial Scale:
Recombinant UGT enzymes are used in bioreactors with optimized parameters for high yield and purity. The product is isolated as the sodium salt to improve solubility and stability.
Chemical Synthesis via Bromination and Glucuronidation
A novel and efficient chemical synthesis route has been developed, involving multiple steps starting from estrone derivatives:
- Step 1: Bromination
3-Hydroxyestra-1,3,5(10)-trien-17-one is brominated at positions 2, 4, and 16alpha using cupric bromide to yield 2,4,16α-tribromo-3-hydroxyestra-1,3,5(10)-trien-17-one with quantitative yield. - Step 2: Hydrolysis and Ketol Formation
Treatment with NaOH in aqueous pyridine converts the tribromo compound to the 16alpha-hydroxy-17-ketone intermediate without ketol rearrangement. - Step 3: Reduction
Sodium borohydride in the presence of palladium chloride reduces the ketol to the triol estriol derivative. - Step 4: Glucuronidation
The triol is reacted with methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate using silver carbonate as a catalyst to yield the 16-monoglucuronide acetate methyl ester. - Step 5: Debromination and Hydrolysis
Reductive removal of bromines with sodium borohydride followed by NaOH hydrolysis yields this compound. - Alternative Route:
Direct glucuronidation of 2,4-dibromoestra-1,3,5(10)-triene-3,17β-diol followed by hydrolysis of the 17-glucuronide also produces the target glucuronide.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Bromination | Cupric bromide, room temp, quantitative yield | Efficient selective bromination at 2,4,16α |
| Hydrolysis/Ketol Formation | NaOH in aqueous pyridine, controlled conditions | Avoids ketol rearrangement |
| Reduction | Sodium borohydride + PdCl2 | Converts ketol to triol with high yield |
| Glucuronidation | Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate, Ag2CO3 catalyst | Formation of glucuronide acetate methyl ester |
| Debromination & Hydrolysis | Sodium borohydride, then NaOH | Final glucuronide sodium salt obtained |
- The glucuronidation step requires careful control of catalyst and solvent to maintain regioselectivity for the 16alpha position.
Enzymatic and Chemical Reaction Analysis
- Enzymatic Role: this compound is a substrate for UDP-glucuronosyltransferase enzymes, which catalyze glucuronidation, a key phase II metabolic reaction enhancing solubility and excretion of steroids.
- Competitive Inhibition: The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide, indicating its interaction with glucuronidase enzymes.
- Hydrolysis Products: Hydrolysis of the glucuronide yields free estriol and glucuronic acid, confirming the conjugation site and stability under physiological conditions.
- Solubility: The sodium salt form is soluble in warm water, facilitating assay development and biochemical studies.
Applications and Research Discoveries Related to Preparation
- Enzymatic Assays: The compound is used to study UGT enzyme kinetics, with variations in activity influenced by pH and temperature, highlighting the importance of controlled preparation methods.
- Hormone Replacement Therapy Research: Preparation of pure this compound enables studies on estrogen metabolism pathways, aiding optimization of menopausal therapies.
- Biomarker Development: Accurate synthesis and preparation support its use as a biomarker for estrogen-related metabolic conditions.
- Analytical Assays: The compound's preparation allows development of sensitive assays for glucuronidase activity and estrogen quantification in biological samples.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Glucuronidation | Uses UGT enzymes, physiological conditions | High regioselectivity, biocompatible | Requires enzyme availability, cost |
| Chemical Synthesis (Bromination route) | Multi-step chemical synthesis with bromination, reduction, glucuronidation | High yield, scalable, precise control | Multi-step complexity, reagents cost |
| Direct Chemical Glucuronidation | Glucuronidation of dibromo estriol derivatives | Simplified route, moderate yield | Requires careful hydrolysis control |
Biological Activity
Estriol 16alpha-(beta-D-glucuronide) sodium salt is a steroid glucuronide derived from estriol, a naturally occurring estrogen predominantly produced during pregnancy. This compound plays a significant role in the metabolism of steroid hormones, particularly in the detoxification and excretion processes. Its biological activity is primarily influenced by its structural modifications that enhance solubility and alter receptor interactions.
Chemical Structure and Properties
- Molecular Formula : C24H32O9Na
- Molecular Weight : Approximately 486.49 g/mol
- Structure : The glucuronyl group is attached at the 16α position of the estriol molecule, facilitating its solubility and renal excretion.
Biological Activity
This compound exhibits biological activity mainly through its role as a metabolite of estriol. The glucuronidation process typically reduces the biological activity of estriol, serving as a detoxification mechanism that regulates estrogen levels in the body.
- Glucuronidation : Estriol undergoes conjugation with glucuronic acid via UDP-glucuronosyltransferases, resulting in increased hydrophilicity and renal excretion.
- Hydrolysis : Under acidic or enzymatic conditions, this compound can revert to estriol and glucuronic acid, which is crucial for understanding its pharmacokinetics.
Comparative Analysis with Other Steroid Glucuronides
The following table outlines key comparisons between this compound and other steroid glucuronides:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Estrone 3-(beta-D-glucuronide) | Steroid Glucuronide | More potent estrogenic activity than estriol derivatives. |
| Estradiol 17-(beta-D-glucuronide) | Steroid Glucuronide | Stronger affinity for estrogen receptors; primary active form. |
| Estriol | Steroid | Less potent than estrone and estradiol; parent compound for glucuronides. |
| Testosterone 17-(beta-D-glucuronide) | Steroid Glucuronide | Involved in androgen metabolism; different hormonal effects. |
This compound is unique due to its specific position of glucuronidation (at the 16α position), distinguishing it from other steroid glucuronides with different metabolic pathways or biological activities.
Physiological Implications
The presence of this compound can influence estrogen receptor activity, potentially playing a role in various physiological processes including:
- Reproductive Health : Its interaction with estrogen receptors may affect reproductive functions.
- Hormonal Balance : By regulating estrogen levels, it contributes to maintaining hormonal homeostasis.
Case Studies and Research Findings
Research has highlighted several interactions of this compound within biological systems:
- Transport Mechanisms : Studies indicate that this compound may be transported by sodium-dependent organic anion transporters (SOAT), which specifically target monosulfated steroid hormones .
- Metabolic Pathways : The efficiency of uptake into hepatocytes has been demonstrated to follow Michaelis-Menten kinetics, indicating a linear relationship in uptake rates .
Scientific Research Applications
Applications in Scientific Research
-
Pharmacokinetics Studies :
- Used to investigate the metabolism and elimination pathways of estriol in biological systems.
- Helps in understanding how glucuronidation affects the pharmacological properties of estrogens.
- Endocrinology Research :
- Toxicology Studies :
- Cancer Research :
- Biomarker Development :
Estriol 16alpha-(beta-D-glucuronide) sodium salt exhibits biological activity primarily as a metabolite of estriol:
- Estrogenic Activity : While estriol itself has weak estrogenic properties compared to other estrogens like estradiol, its glucuronidated form generally exhibits reduced biological activity. This serves as a detoxification mechanism that regulates estrogen levels .
- Receptor Interactions : The presence of this metabolite can influence estrogen receptor activity, potentially impacting various physiological processes such as reproductive health and hormonal balance .
Comparative Analysis with Other Steroid Glucuronides
A comparison table highlighting structural similarities and unique features among various steroid glucuronides is provided below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Estrone 3-(beta-D-glucuronide) | Steroid Glucuronide | More potent estrogenic activity than estriol derivatives. |
| Estradiol 17-(beta-D-glucuronide) | Steroid Glucuronide | Stronger affinity for estrogen receptors; primary active form. |
| Estriol | Steroid | Parent compound for glucuronides; less potent than estrone and estradiol. |
| Testosterone 17-(beta-D-glucuronide) | Steroid Glucuronide | Involved in androgen metabolism; different hormonal effects. |
This table illustrates how this compound is unique due to its specific position of glucuronidation (at the 16α position), distinguishing it from other steroid glucuronides with different metabolic pathways or biological activities .
Case Studies and Research Findings
Numerous studies have investigated the implications of this compound:
- A study highlighted its role in understanding how dietary compounds affect estrogen metabolism, showing that certain flavonoids can inhibit glucuronidation processes, leading to increased levels of active estrogens in circulation .
- Another research focused on developing rapid assays for detecting this compound in pregnancy urine samples, emphasizing its utility as a biomarker for monitoring maternal health .
Comparison with Similar Compounds
Structural and Functional Differences
The position of glucuronidation and the core steroid structure significantly influence biological activity, metabolic stability, and analytical utility. Key comparable compounds include:
Metabolic Stability
- Hydrolysis Sensitivity : Estriol-16α-glucuronide is stable in urine matrices but undergoes significant degradation (~10% loss) when hydrolyzed in aqueous solutions without protective urine extracts . This contrasts with estriol-3-glucuronide, which is more resistant to hydrolysis due to steric hindrance at the A-ring .
Research Findings and Clinical Relevance
- Pregnancy Monitoring : Estriol-16α-glucuronide levels in maternal plasma and urine are predictive of intrauterine growth restriction (IUGR), with 36–39% sensitivity when using the 15th percentile as a cutoff . Unconjugated estriol shows similar predictive value but lacks the stability of the glucuronide form .
- Cholestasis Models : Estriol-16α-glucuronide is used to study drug-induced cholestasis, though its lower potency compared to estradiol-17β-glucuronide limits its utility in high-throughput screens .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Estriol 16alpha-(beta-D-glucuronide) sodium salt in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Hydrolysis with β-glucuronidase (e.g., from E. coli or Helix pomatia) is critical for liberating the aglycone (estriol) prior to analysis. Solid-phase extraction (SPE) using C-18 cartridges effectively isolates conjugates from urine or plasma .
- Validation : Include recovery tests for hydrolysis efficiency (>90%) and matrix effects (e.g., ion suppression in LC-MS/MS). Calibrate using deuterated analogs (e.g., Estriol 3-sulfate 16-alpha-glucuronide-[2H3]) to correct for variability .
Q. How does the conjugation of estriol with glucuronic acid influence its pharmacokinetic properties?
- Mechanism : Glucuronidation at the 16α position increases water solubility, facilitating renal excretion. This conjugation reduces estrogenic activity compared to free estriol but may contribute to cholestatic effects in hepatic transport systems (e.g., MRP2-mediated biliary excretion) .
- Experimental Design : Compare biliary and urinary excretion profiles in animal models using radiolabeled estriol glucuronide. Monitor transporter inhibition via cholestatic steroids (e.g., estradiol 17-glucuronide) .
Q. What are the primary challenges in preparing stable standard solutions of this compound?
- Best Practices : Store lyophilized standards at -20°C in desiccated conditions. Prepare fresh working solutions in ultra-pure water or 0.1 M NaOH to avoid hydrolysis. Verify purity (>95%) via HPLC-UV at 280 nm and confirm identity with high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve co-eluting estrogen glucuronides in multi-analyte profiling (e.g., estrone-3-glucuronide vs. estriol-16-glucuronide)?
- Chromatographic Optimization : Use a multivariate Design of Experiments (DoE) approach to optimize gradient elution (e.g., acetonitrile/ammonium acetate in C-18 columns). Adjust pH (4.5–6.5) to improve peak separation .
- Data Analysis : Apply principal component analysis (PCA) to distinguish metabolites in large datasets. Validate with isotopically labeled internal standards (e.g., Estriol-3-sulfate-16-alpha-glucuronide-d5) .
Q. What strategies mitigate batch-to-batch variability in deuterated analogs used as internal standards?
- Quality Control : Request additional analyses (e.g., peptide content, residual solvents) from suppliers for deuterated standards like Estriol-3-sulfate-16-alpha-glucuronide-[2H6]. Use orthogonal methods (NMR, FT-IR) to confirm structural integrity .
- Experimental Calibration : Normalize data using a dual internal standard system (e.g., deuterated + 13C-labeled analogs) to account for ionization differences in MS .
Q. How does Estriol 16alpha-glucuronide interact with multidrug resistance-associated protein (MRP) transporters in vitro?
- Assay Design : Use membrane vesicles expressing MRP2 or MRP3 to measure ATP-dependent transport kinetics. Inhibit with 5 mM glutathione to confirm MRP-specific uptake. Compare IC50 values with estradiol-17-glucuronide as a positive control .
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate Km and Vmax. Use siRNA knockdown models to validate transporter specificity in hepatic cell lines .
Q. What are the implications of inter-laboratory variability in urinary estrogen glucuronide reference ranges for clinical studies?
- Standardization : Harmonize protocols using certified reference materials (e.g., NIST SRM 3672). Participate in proficiency testing programs to align LC-MS/MS parameters (e.g., collision energy, dwell time) .
- Statistical Approaches : Use multivariate regression to adjust for covariates (e.g., age, BMI) when establishing population-specific reference intervals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
